

# Ricolinostat phase 1b 2 clinical trial design multiple myeloma

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ricolinostat

CAS No.: 1316214-52-4

Cat. No.: S548554

[Get Quote](#)

## Summary of Ricolinostat Clinical Trials in Multiple Myeloma

| Trial Component     | Trial 1: Ricolinostat + Lenalidomide & Dexamethasone [1] [2]                                                                                       | Trial 2: Ricolinostat + Bortezomib & Dexamethasone [3]                                                        |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Study Design        | Multicenter, Phase 1b                                                                                                                              | Phase I/II                                                                                                    |
| Patient Population  | Relapsed or Refractory Multiple Myeloma (1+ prior lines of therapy)                                                                                | Relapsed or Refractory Multiple Myeloma                                                                       |
| Combination Drugs   | Lenalidomide (25 mg daily, Days 1-21) and Dexamethasone (40 mg weekly)                                                                             | Bortezomib and Dexamethasone                                                                                  |
| Ricolinostat Dosing | Escalating doses from 40-240 mg once daily to 160 mg twice daily, Days 1-21 of a 28-day cycle. <b>Recommended Phase 2 Dose: 160 mg once daily.</b> | 160 mg once daily (Recommended Phase II dose). 160 mg twice daily led to dose-limiting toxicities (diarrhea). |
| Primary Outcomes    | Dose-limiting toxicities (DLTs), Maximum Tolerated Dose (MTD), Recommended Phase 2 dose.                                                           | Safety, Preliminary Efficacy, Recommended Phase 2 dose.                                                       |

| Trial Component        | Trial 1: Ricolinostat + Lenalidomide & Dexamethasone [1] [2]                                                       | Trial 2: Ricolinostat + Bortezomib & Dexamethasone [3]                                                                        |
|------------------------|--------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Efficacy (Preliminary) | Overall Response Rate (ORR): 55% (21 of 38 patients); Median Progression-Free Survival (PFS): 20.7 months [1] [2]. | Overall Response Rate (ORR): 37% at $\geq 160$ mg daily; ORR in bortezomib-refractory patients: 14% [3].                      |
| Common Adverse Events  | Fatigue (37% grade 1-2, 18% grade 3), Diarrhea (39% grade 1-2, 5% grade 3) [1].                                    | Lower severity of hematologic, gastrointestinal, and constitutional toxicities compared to non-selective HDAC inhibitors [3]. |

## Rationale and Experimental Assessment

The clinical trial design was grounded in a strong preclinical rationale, which was also assessed in the trials through specific methodologies.

### Scientific Rationale for Combination Therapy

The synergy between **Ricolinostat** and other anti-myeloma drugs is based on targeting multiple cellular pathways:

- **HDAC6 Selective Inhibition:** **Ricolinostat** primarily inhibits **HDAC6**, leading to the accumulation of acetylated proteins like  **$\alpha$ -tubulin**. This disrupts the **aggresome pathway**, a key system for degrading misfolded proteins [4] [3] [2].
- **Synergy with Proteasome Inhibitors:** Multiple myeloma cells are particularly sensitive to protein homeostasis disruption. Combining **Ricolinostat** with a proteasome inhibitor like **Bortezomib** simultaneously blocks both the aggresome and proteasome pathways, leading to lethal accumulation of polyubiquitinated proteins and apoptosis [3] [2].
- **Synergy with Immunomodulatory Drugs:** Combining with **Lenalidomide** also shows synergistic activity, potentially through downregulation of critical transcription factors like **MYC** and **IRF4** without antagonizing lenalidomide's effect on cereblon, a concern with pan-HDAC inhibitors [2].

This mechanism is visualized in the following pathway:



[Click to download full resolution via product page](#)

*Synergistic mechanism of **Ricolinostat** and proteasome inhibition. Concurrent blockade of both major protein degradation pathways induces endoplasmic reticulum stress and apoptosis in myeloma cells. [3] [2]*

## Experimental Protocols for Pharmacodynamic Assessment

Clinical trials incorporated specific experimental methods to confirm **Ricolinostat**'s biological activity:

- **Pharmacodynamic Analysis:** To demonstrate target engagement, researchers measured **acetylated  $\alpha$ -tubulin** levels in patient peripheral blood lymphocytes using **immunoblotting (Western blotting)**. This served as a direct biomarker for HDAC6 inhibition [4] [3].

- **Apoptosis Assays:** Preclinical studies used **Annexin V/propidium iodide staining** analyzed by **flow cytometry** to quantify apoptosis in lymphoma and myeloma cell lines treated with **Ricolinostat** combinations [4] [5].
- **Cell Viability Assays:** The anti-proliferative effects of drug combinations were determined using colorimetric assays like **MTT or MTS** on cell lines. Data analysis software (e.g., CalcuSyn) was used to calculate **Combination Indices (CI)** to confirm synergistic effects ( $CI < 1$ ) [4] [5].

## Interpretation and Context

- **Improved Therapeutic Index:** A key driver for developing selective HDAC6 inhibitors like **Ricolinostat** was to improve the toxicity profile associated with **pan-HDAC inhibitors** (e.g., panobinostat, vorinostat), which cause significant side effects like severe diarrhea and cardiac arrhythmias [6] [2]. The clinical data suggests **Ricolinostat** offers a better-tolerated alternative while maintaining efficacy.
- **Position in Treatment Landscape:** A 2019 meta-analysis of clinical trials placed **Ricolinostat's** ORR at **38%** in RRMM, which was lower than regimens containing panobinostat (64%) or vorinostat (51%) at that time, highlighting the trade-off between efficacy and tolerability [6]. However, the favorable safety profile makes it a candidate for combination strategies.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Ricolinostat plus lenalidomide, and dexamethasone in ... [pubmed.ncbi.nlm.nih.gov]
2. Ricolinostat plus lenalidomide, and dexamethasone in ... [sciencedirect.com]
3. Ricolinostat, the First Selective Histone Deacetylase ... - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Ricolinostat, a selective HDAC6 inhibitor, shows anti ... [pmc.ncbi.nlm.nih.gov]
5. Citarinostat and Momelotinib co-target HDAC6 and JAK2 ... [link.springer.com]
6. Systematic review and meta-analysis of clinical trials [spandidos-publications.com]

To cite this document: Smolecule. [Ricolinostat phase 1b 2 clinical trial design multiple myeloma]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548554#ricolinostat-phase-1b-2-clinical-trial-design-multiple-myeloma]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com